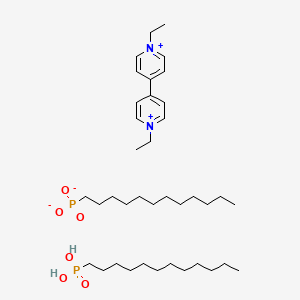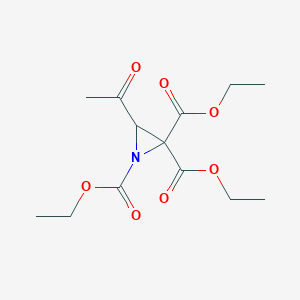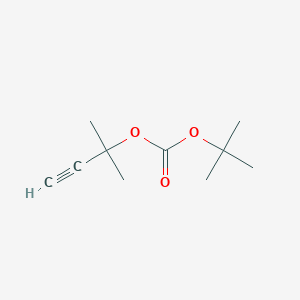
1-(1H-Inden-3-yl)-N'-phenyl-N,N-di(propan-2-yl)boranediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Inden-3-yl)-N’-phenyl-N,N-di(propan-2-yl)boranediamine is a complex organic compound that features a unique structure combining an indenyl group, a phenyl group, and a boranediamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Inden-3-yl)-N’-phenyl-N,N-di(propan-2-yl)boranediamine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane (DCM) and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1H-Inden-3-yl)-N’-phenyl-N,N-di(propan-2-yl)boranediamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Applications De Recherche Scientifique
1-(1H-Inden-3-yl)-N’-phenyl-N,N-di(propan-2-yl)boranediamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity, including cytotoxic effects on cancer cells.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-(1H-Inden-3-yl)-N’-phenyl-N,N-di(propan-2-yl)boranediamine involves its interaction with specific molecular targets. The indenyl and phenyl groups may facilitate binding to enzymes or receptors, while the boranediamine moiety can participate in coordination with metal ions. These interactions can modulate biological pathways and exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-(2,2-Propanediyl)bis(1-isopropylidene-1H-indene)
- 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives
Uniqueness
1-(1H-Inden-3-yl)-N’-phenyl-N,N-di(propan-2-yl)boranediamine is unique due to its combination of indenyl, phenyl, and boranediamine groups, which confer distinct chemical and biological properties. This structural uniqueness allows it to participate in a wide range of reactions and applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
648431-26-9 |
|---|---|
Formule moléculaire |
C21H27BN2 |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
N-[[di(propan-2-yl)amino]-(3H-inden-1-yl)boranyl]aniline |
InChI |
InChI=1S/C21H27BN2/c1-16(2)24(17(3)4)22(23-19-11-6-5-7-12-19)21-15-14-18-10-8-9-13-20(18)21/h5-13,15-17,23H,14H2,1-4H3 |
Clé InChI |
AQYQVDOICMMMHM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CCC2=CC=CC=C12)(NC3=CC=CC=C3)N(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B12610819.png)

![3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12610839.png)
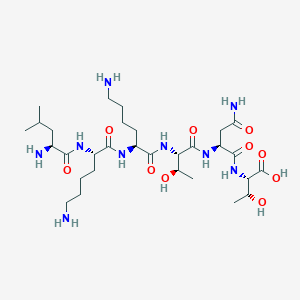
![1,1'-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene](/img/structure/B12610850.png)
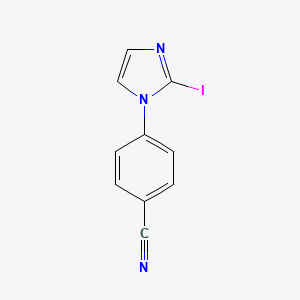

![Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]-](/img/structure/B12610859.png)
